2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate
Description
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate (hereafter referred to as the "target compound") is a bichromene derivative featuring a fused coumarin-like scaffold. Its structure includes an ethoxy group at the 8-position and a 2-methylpropanoate ester at the 7'-position (Fig. 1A). The compound’s synthesis likely involves esterification of the parent bichromene core, as suggested by analogous procedures using 2-methylpropanoate-containing initiators in polymer chemistry . Commercial availability is noted at 90% purity, with pricing scaling from $237 (1 mg) to $482 (50 mg) .
Properties
IUPAC Name |
[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-12(2)21(24)26-14-7-8-15-16(11-20(23)27-19(15)10-14)17-9-13-5-3-4-6-18(13)28-22(17)25/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVYUABUWCRREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the bichromene core through a cyclization reaction of appropriate precursors under acidic or basic conditions
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of high-purity reagents. Solvent selection and purification steps are also critical to ensure the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced bichromene derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bichromene ring, often facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives of the bichromene core.
Scientific Research Applications
Chemistry
In chemistry, 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Studies have shown that derivatives of bichromene exhibit anti-inflammatory, antioxidant, and anticancer activities. The ester group in 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate may enhance its bioavailability and efficacy in drug formulations.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its unique electronic properties make it a candidate for various applications in materials science.
Mechanism of Action
The mechanism of action of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl 2-methylpropanoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or signaling pathways involved in disease progression. The bichromene core can interact with cellular components, leading to the modulation of biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound’s structural and functional distinctions from analogous bichromene derivatives are critical to understanding its properties.
Table 1: Structural and Functional Comparison of Bichromene Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The target compound’s 2-methylpropanoate ester and ethoxy group enhance lipophilicity compared to hydroxyl-rich analogs like Compound 3. This may improve membrane permeability in biological systems but reduce aqueous solubility .
Biological Activity
- While Compounds 2 and 3 are explicitly evaluated as carbonic anhydrase inhibitors, the target compound’s ester group may alter its binding affinity. Esters are often metabolized in vivo to carboxylic acids, which could modulate activity .
Synthetic and Industrial Relevance The 2-methylpropanoate group is used in polymerization initiators (e.g., AIBME in ), suggesting the target compound could serve as a monomer or crosslinker in material science . 4,4'-Sulfonyldiphenol () demonstrates how sulfonyl groups enhance thermal stability, a trait absent in the target compound but relevant for industrial polymers .
Commercial Viability
- The target compound’s pricing (up to $482/50 mg) reflects its specialized synthesis, whereas simpler derivatives like Compound 3 may be more cost-effective for large-scale applications .
Research Findings and Data Gaps
- Biological Data: No inhibition IC₅₀ values or pharmacokinetic data are available for the target compound, unlike Compounds 2 and 3 .
- Thermal Properties : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data would clarify stability for material applications .
Biological Activity
2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate is a synthetic compound belonging to the family of bichromenes. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The unique chromene structure, characterized by a methyl ester functional group, contributes to its biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C16H14O5. Its structure includes a complex arrangement of carbon, hydrogen, and oxygen atoms that influence its chemical behavior and biological interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| Functional Groups | Ester, Dione |
Biological Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. These compounds are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Apoptosis Induction : Bichromene derivatives can activate intrinsic apoptotic pathways in cancer cells.
- Cell Proliferation Inhibition : They modulate signaling pathways that regulate cell cycle progression and survival.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that protect normal cells from oxidative stress.
Case Studies
A number of studies have focused on the biological activity of bichromene derivatives:
-
Study on Anticancer Activity :
- Objective : To evaluate the anticancer effects of bichromene derivatives.
- Findings : The study demonstrated that these compounds significantly reduced the viability of various cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction.
-
Mechanistic Study :
- Objective : To elucidate the mechanisms behind the anticancer effects.
- Findings : The research identified specific signaling pathways affected by the compound, including the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.
Interaction Studies
Interaction studies involving this compound typically focus on its binding affinity to biological targets such as enzymes or receptors. These studies help elucidate the mechanism of action behind its biological activity and assess its potential as a drug candidate.
Binding Affinity Analysis
Research has shown that this compound exhibits a strong binding affinity to certain cancer-related enzymes, which may explain its efficacy in inhibiting tumor growth.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Notable Properties |
|---|---|
| Bichromene | Anticancer activity; unique optical properties |
| Coumarin Derivatives | Antimicrobial and anticancer properties |
| Chromone | Exhibits anti-inflammatory and antioxidant activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
